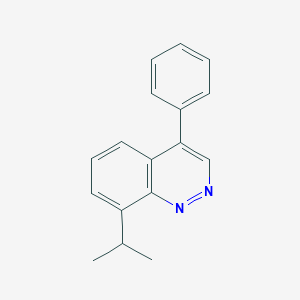
4-Phenyl-8-(propan-2-yl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Prop-2-yl)-4-phenylcinnoline: is an organic compound belonging to the cinnoline family, which is characterized by a bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Prop-2-yl)-4-phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylhydrazine with 2-(prop-2-yl)benzaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of 8-(Prop-2-yl)-4-phenylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Prop-2-yl)-4-phenylcinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cinnoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid introducing substituents like bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Oxidized cinnoline derivatives.
Reduction: Reduced cinnoline derivatives.
Substitution: Brominated or nitrated cinnoline derivatives.
Applications De Recherche Scientifique
Chemistry: 8-(Prop-2-yl)-4-phenylcinnoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, 8-(Prop-2-yl)-4-phenylcinnoline derivatives are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is also explored for its potential use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-(Prop-2-yl)-4-phenylcinnoline and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
Isoquinoline: Another bicyclic compound with nitrogen atoms, differing in the position of the nitrogen atoms within the ring system.
Phenylcinnoline: A compound with a similar core structure but different substituents.
Uniqueness: 8-(Prop-2-yl)-4-phenylcinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-yl and phenyl groups can enhance its interactions with biological targets and affect its physical properties, making it distinct from other cinnoline derivatives.
Propriétés
Formule moléculaire |
C17H16N2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-phenyl-8-propan-2-ylcinnoline |
InChI |
InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clé InChI |
BWOOYUNFVIVNKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


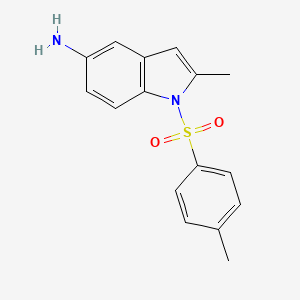


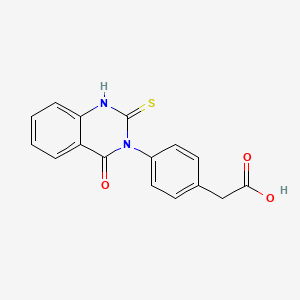
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
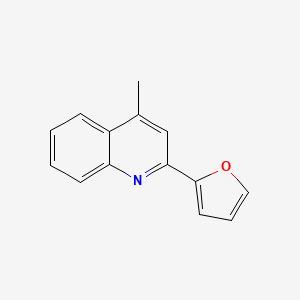
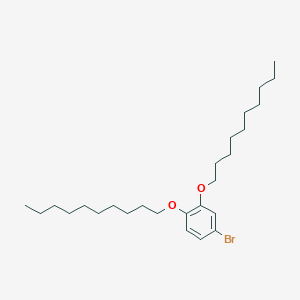
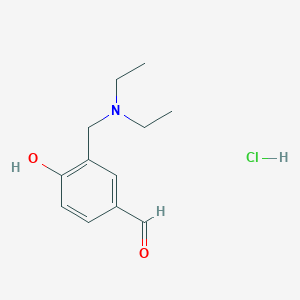
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
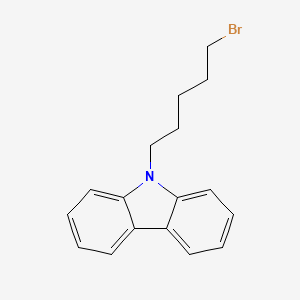
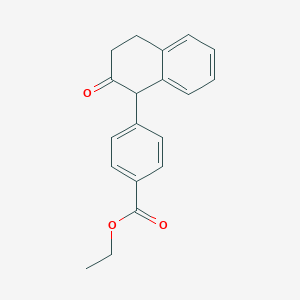
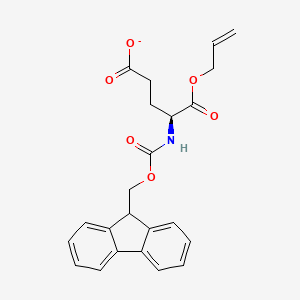
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)

